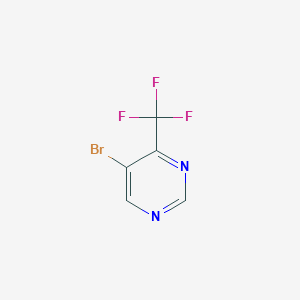

5-Bromo-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBMNXRFVINPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457278 | |

| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-88-0 | |

| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine

Abstract

5-Bromo-4-(trifluoromethyl)pyrimidine is a critical heterocyclic building block in modern medicinal chemistry, integral to the development of a diverse range of therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of established methodologies.

Introduction: Significance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of therapeutic drug design, owing to its presence in the nucleobases of DNA and RNA and its ability to act as a bioisostere for other aromatic systems.[3][4] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The CF₃ group's strong electron-withdrawing nature and lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding interactions with target proteins.[1][2]

5-Bromo-4-(trifluoromethyl)pyrimidine serves as a key intermediate for introducing the 4-(trifluoromethyl)pyrimidine moiety into larger, more complex molecules. The C5-bromo substituent is particularly useful, enabling facile carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This versatility has led to its use in the synthesis of numerous biologically active compounds.[4]

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of 5-Bromo-4-(trifluoromethyl)pyrimidine reveals two primary strategic approaches. The most common strategy involves the late-stage bromination of a pre-formed 4-(trifluoromethyl)pyrimidine core. A less common, but viable, alternative involves constructing the pyrimidine ring with the bromine atom already in place.

Figure 1: Retrosynthetic analysis of 5-Bromo-4-(trifluoromethyl)pyrimidine.

This guide will focus on the most prevalent and well-documented approach: the synthesis and subsequent bromination of a 4-(trifluoromethyl)pyrimidine precursor.

Key Synthetic Pathway: From Trifluoroacetoacetate to Final Product

A robust and scalable synthesis often begins with readily available starting materials. One common pathway involves the construction of a pyrimidinone ring, followed by chlorination and subsequent bromination.

Workflow Overview

The overall process can be visualized as a three-stage workflow:

-

Ring Formation: Cyclocondensation to form the core pyrimidinone structure.

-

Functionalization: Conversion of the pyrimidinone to a more reactive chloropyrimidine.

-

Bromination: Regioselective introduction of the bromine atom at the C5 position.

Sources

physicochemical properties of 5-Bromo-4-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-(trifluoromethyl)pyrimidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromo-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide synthesizes its core physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols. The insights herein are grounded in established analytical principles to empower its effective application in research and development.

Chemical Identity and Molecular Structure

5-Bromo-4-(trifluoromethyl)pyrimidine is a halogenated and fluorinated pyrimidine derivative. The strategic placement of the bromine atom at the C5 position and the potent electron-withdrawing trifluoromethyl group at the C4 position imparts unique reactivity and makes it a valuable intermediate for introducing the pyrimidine scaffold into more complex molecules.[1][2]

-

IUPAC Name: 5-bromo-4-(trifluoromethyl)pyrimidine

-

CAS Number: 785777-88-0[3]

-

Molecular Formula: C₅H₂BrF₃N₂[3]

-

Synonyms: 5-bromo-4-(trifluoromethyl)-1,3-diazine[4]

Table 1: Core Molecular Descriptors

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 226.98 g/mol | [3] |

| Canonical SMILES | C1=C(C(=NC=N1)C(F)(F)F)Br | [5] |

| InChI | 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8,9)/h1-2H | [3] |

| InChIKey | XQBMNXRFVINPTJ-UHFFFAOYSA-N |[3] |

Physicochemical and Handling Properties

The physical state and stability of a compound are critical for its storage, handling, and application in synthetic chemistry.

Table 2: Summary of Physicochemical and Handling Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Ambient / Room Temperature | [3][6] |

| Country of Origin | Great Britain (GB) |[3] |

Proper storage is crucial. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to ensure its long-term stability.[7]

Spectroscopic Profile and Structural Elucidation

The structural confirmation of 5-Bromo-4-(trifluoromethyl)pyrimidine relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Predicted Spectroscopic Data

The electron-deficient nature of the pyrimidine ring, amplified by the trifluoromethyl group, significantly influences the chemical shifts of the ring protons and carbons.

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~9.2 | Singlet | H-2 | Deshielded by two adjacent nitrogen atoms. |

| ¹H | ~9.0 | Singlet | H-6 | Deshielded by adjacent nitrogen and proximity to electron-withdrawing groups. |

| ¹³C | ~160 | Singlet | C-6 | Influenced by adjacent nitrogen. |

| ¹³C | ~158 | Singlet | C-2 | Positioned between two electronegative nitrogen atoms. |

| ¹³C | ~155 | Quartet (q) | C-4 | Directly attached to the CF₃ group, leading to splitting. |

| ¹³C | ~120 | Quartet (q) | -CF₃ | Large C-F coupling constant is characteristic. |

| ¹³C | ~115 | Singlet | C-5 | Carbon bearing the bromine atom. |

| ¹⁹F | ~ -70 | Singlet | -CF₃ | Typical range for a trifluoromethyl group on an aromatic ring.[8] |

Mass Spectrometry (MS): In a mass spectrum, 5-Bromo-4-(trifluoromethyl)pyrimidine is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of almost identical intensity at m/z values separated by 2 Da (i.e., [M]⁺ and [M+2]⁺).

Standardized Experimental Protocols

The following methodologies are standard for the characterization of pyrimidine derivatives.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-4-(trifluoromethyl)pyrimidine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[9]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[9]

-

¹³C NMR Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[9] Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[9]

-

¹⁹F NMR Acquisition: Acquire the spectrum using appropriate instrument parameters for fluorine nuclei. A simple pulse-and-acquire sequence is usually sufficient.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule, [M+H]⁺.[9]

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for structural elucidation.

Chemical Reactivity and Synthetic Utility

The pyrimidine ring is inherently electron-deficient, and this effect is intensified by the -CF₃ group. This electronic nature dictates its reactivity, making it a valuable synthon.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly susceptible to SNAr reactions. Halogens at the C2, C4, and C6 positions are particularly reactive towards nucleophilic displacement.[10][11] While the C5-bromo group is less reactive in SNAr compared to halogens at other positions, the overall electronic landscape of the molecule makes it a candidate for such transformations under specific conditions.[11]

-

Cross-Coupling Reactions: The C5-bromo position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful method for elaborating the core structure. The Suzuki coupling, in particular, is a well-established method for the arylation of halogenated pyrimidines.[10]

Applications in Drug Discovery and Synthesis

5-Bromo-4-(trifluoromethyl)pyrimidine serves as a crucial building block for synthesizing a wide range of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs.[1][2]

-

Enzyme Inhibitors: Derivatives have been investigated as potent inhibitors of key enzymes in signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1), which are important targets in oncology.[12][13]

-

Antiviral and Antifungal Agents: The trifluoromethyl pyrimidine motif is present in compounds designed to exhibit antiviral and antifungal properties.[14]

-

General Synthesis: It is used in the preparation of more complex pyrimidinone compounds, for example, those that act as Lp-PLA2 inhibitors.[15]

Illustrative Synthetic Transformation: Bromination

A common method to produce brominated pyrimidines involves direct electrophilic bromination of the pyrimidine precursor.

Caption: Synthesis via electrophilic bromination.[16][17]

Safety, Handling, and Hazard Information

As a halogenated and fluorinated organic compound, 5-Bromo-4-(trifluoromethyl)pyrimidine must be handled with appropriate care. The information below is summarized from available Safety Data Sheets (SDS).

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements & Handling Recommendations: [7][18]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[19] Ensure that eyewash stations and safety showers are readily accessible.[7] Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[18]

References

- Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed.

- 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis. ChemicalBook.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

- Safety Data Sheet. Fluorochem.

- 5-Bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine. CymitQuimica.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- SNAr reactions of pi-deficient aromatic rings. YouTube.

- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.

- Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.

- 5-Bromo-2-(trifluoromethyl)pyrimidine. PubChem.

- Supporting Information. Source not specified.

- 5-bromo-2-(trifluoromethyl)pyrimidine - Safety Data Sheet. ChemicalBook.

- SAFETY DATA SHEET. Source not specified.

- A kind of preparation method of trifluoromethyl pyrimidine derivative. Google Patents.

- SAFETY DATA SHEET. Source not specified.

- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.

- Safety Data Sheet. MedchemExpress.com.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.

- Supporting Information for. The Royal Society of Chemistry.

- 5-bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine(1799610-96-0) 1 H NMR. ChemicalBook.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.

- 799557-86-1|5-Bromo-2-(trifluoromethyl)pyrimidine|BLD Pharm. BLD Pharm.

- 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. Santa Cruz Biotechnology.

- 5-Bromo-4-(trifluoromethyl)pyrimidine. Sigma-Aldrich.

- 5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine. BLDpharm.

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

- 785777-88-0|5-Bromo-4-(trifluoromethyl)pyrimidine|BLD Pharm. BLD Pharm.

- 5-Bromo-4-(trifluoromethyl)pyrimidine. Chemrio.

- ChemScene: Building blocks | Bioactive small molecules. ChemScene.

- 5-bromo-2-(trifluoromethyl)pyrimidine. ChemicalBook.

- 2-Bromo-5-(trifluoromethyl)pyrimidine. ChemScene.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. ResearchGate.

- 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9. Sigma-Aldrich.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. 5-Bromo-4-(trifluoromethyl)pyrimidine | 785777-88-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 799557-86-1|5-Bromo-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. 5-bromo-2-(trifluoromethyl)pyrimidine | 799557-86-1 [chemicalbook.com]

- 16. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 17. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

spectral data for 5-Bromo-4-(trifluoromethyl)pyrimidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction

5-Bromo-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. An unambiguous structural characterization of this building block is paramount for its effective use in research and development.

This guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-4-(trifluoromethyl)pyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein are based on established principles of spectroscopy and analysis of structurally related compounds. We also provide detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring researchers can confidently verify the identity and purity of their samples.

Figure 1: Molecular Structure of 5-Bromo-4-(trifluoromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-4-(trifluoromethyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

¹H NMR Spectroscopy

The pyrimidine ring contains two protons. Due to the strong electron-withdrawing effects of the two nitrogen atoms, the bromine atom, and the trifluoromethyl group, these protons are expected to be significantly deshielded and appear far downfield.

-

H-2: This proton is adjacent to two electronegative nitrogen atoms, leading to a substantial downfield shift.

-

H-6: This proton is adjacent to one nitrogen atom and is also influenced by the nearby bromo and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.2 - 9.3 | Singlet | 1H | H-2 |

| ~ 8.9 - 9.0 | Singlet | 1H | H-6 |

Causality: The predicted singlet multiplicity for both protons arises from the negligible four-bond coupling (⁴JHH) expected between H-2 and H-6 across the pyrimidine ring. The precise chemical shifts can be influenced by solvent choice.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct carbon signals. The chemical shifts are dictated by the electronegativity of adjacent atoms and the electron-withdrawing nature of the substituents.

-

C-2, C-4, C-6: These carbons are directly bonded to nitrogen and are expected to be the most downfield. C-4 will be further deshielded by the trifluoromethyl group.

-

C-5: This carbon is directly attached to bromine, resulting in a chemical shift that is typically less downfield than those adjacent to nitrogen.

-

-CF₃: The carbon of the trifluoromethyl group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Other carbons in the ring may exhibit smaller couplings to the fluorine atoms (nJCF).[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JCF, Hz) | Assignment |

|---|---|---|

| ~ 160 - 162 | Singlet or small doublet | C-2 |

| ~ 158 - 160 (q) | Quartet (~35-40 Hz) | C-4 |

| ~ 155 - 157 | Singlet or small doublet | C-6 |

| ~ 120 - 125 (q) | Quartet (~275 Hz) | -CF₃ |

| ~ 115 - 118 | Singlet or small quartet | C-5 |

Causality: The large one-bond C-F coupling constant (~275 Hz) is a definitive diagnostic feature for the CF₃ carbon. The two-bond coupling of the fluorine atoms to C-4 results in a smaller quartet splitting for its signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.[2]

-

A single, sharp resonance is expected as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

Proton coupling is generally not observed due to the distance, so the signal typically appears as a singlet in a proton-decoupled spectrum.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -65 to -70 | Singlet | -CF₃ |

Causality: The chemical shift of a -CF₃ group is sensitive to the electronic nature of the aromatic ring to which it is attached. The predicted range is typical for a CF₃ group on an electron-deficient pyrimidine ring. The signal is referenced to an external standard like CCl₃F.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The spectrum of 5-Bromo-4-(trifluoromethyl)pyrimidine is expected to be dominated by vibrations from the aromatic ring and the C-F bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak | Aromatic C-H stretching.[3] |

| 1600 - 1550 | Medium | C=N stretching vibrations (pyrimidine ring) |

| 1500 - 1400 | Medium | C=C stretching vibrations (pyrimidine ring) |

| 1350 - 1100 | Strong | C-F stretching vibrations (symmetric & asymmetric) |

| < 800 | Medium | C-Br stretching |

Causality: The most intense and diagnostic peaks in the IR spectrum will be the strong C-F stretching bands, which are characteristic of trifluoromethyl groups. The exact positions of the ring vibrations can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information from fragmentation patterns.

Molecular Ion Peak

The molecular formula is C₅H₂BrF₃N₂. The key feature of the molecular ion peak will be the isotopic signature of bromine.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion: the M⁺ peak and the M+2 peak.

-

High-Resolution MS (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.

-

Calculated Exact Mass for C₅H₂⁷⁹BrF₃N₂: 225.9384

-

Calculated Exact Mass for C₅H₂⁸¹BrF₃N₂: 227.9364

-

Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion will undergo fragmentation, providing a unique fingerprint. The pyrimidine ring is relatively stable, but fragmentation is expected to be initiated by the loss of the substituents.[4][5]

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z (relative to ⁷⁹Br) | Proposed Fragment Structure |

|---|---|

| 226 / 228 | [M]⁺, Molecular ion |

| 147 | [M - Br]⁺, Loss of a bromine radical |

| 157 | [M - CF₃]⁺, Loss of a trifluoromethyl radical |

| 120 | [M - Br - HCN]⁺, Subsequent loss of hydrogen cyanide |

Self-Validating System: The presence of the characteristic 1:1 M⁺/M+2 isotopic pattern is the primary validation for a mono-brominated compound. The subsequent fragment ions that retain the bromine atom will also exhibit this pattern, while fragments that have lost bromine will appear as single peaks.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-4-(trifluoromethyl)pyrimidine. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer operating at ≥ 400 MHz.

-

Typical parameters: Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 2 s, number of scans = 16-64.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

-

Typical parameters: Pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024-4096 (or more, as needed for adequate signal-to-noise).[6]

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: Spectral width sufficient to cover the expected range, relaxation delay = 2 s, number of scans = 64-256.

-

Reference the spectrum to an appropriate external standard (e.g., CCl₃F at 0.00 ppm).

-

Protocol 2: IR Data Acquisition (ATR)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (typically 16-32 scans) of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same number of scans as the background.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Protocol 3: Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the associated mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.

Conclusion

The structural confirmation of 5-Bromo-4-(trifluoromethyl)pyrimidine relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F NMR provides unambiguous evidence for the trifluoromethyl group. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature and offers structural clues via its fragmentation pattern. Finally, IR spectroscopy verifies the presence of key functional groups. By following the detailed protocols and using the predictive data in this guide, researchers can ensure the identity, purity, and quality of this valuable chemical building block for its successful application in drug discovery and materials science.

References

-

ResearchGate. (n.d.). The 13C NMR spectrum of compound 5 (S20)... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 5-bromo-. Retrieved from [Link]

-

National Institutes of Health. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Retrieved from [Link]

-

Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

National Institutes of Health. (2021). 19F NMR as a tool in chemical biology - PMC. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

ResearchGate. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-4-(trifluoromethyl)pyrimidine

For researchers, medicinal chemists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a preliminary step; it is a foundational pillar upon which successful discovery, formulation, and delivery are built. 5-Bromo-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block, presents a unique solubility profile shaped by its distinct structural motifs. The interplay between its aromatic nitrogen-containing core, the heavy halogen atom, and the potent electron-withdrawing trifluoromethyl group dictates its behavior across a spectrum of organic solvents.

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-4-(trifluoromethyl)pyrimidine (CAS 785777-88-0). While specific quantitative solubility data is not widely available in public literature, this document serves as a comprehensive manual, blending theoretical principles with practical, field-proven methodologies. It is designed to empower scientists to predict solubility behavior, select appropriate solvent systems, and execute reliable experimental protocols to determine solubility parameters for their specific applications.

Molecular Profile and Physicochemical Drivers of Solubility

5-Bromo-4-(trifluoromethyl)pyrimidine is a liquid at room temperature with a molecular weight of 226.98 g/mol and a chemical formula of C₅H₂BrF₃N₂. Its solubility is governed by the cumulative physicochemical effects of its three core components.

-

The Pyrimidine Core: The diazine ring system provides a degree of polarity and potential for weak hydrogen bonding with protic solvents.

-

The Bromo Substituent: The bromine atom at the 5-position adds significant molecular weight and polarizability, contributing to van der Waals interactions.

-

The Trifluoromethyl (-CF₃) Group: This is arguably the most influential functional group on the molecule. The -CF₃ group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity, or its affinity for non-polar, lipid-like environments.[1][2] This property is critical for enhancing membrane permeability in biological systems, a key factor in drug absorption.[1] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation.[2]

The combination of these features suggests that 5-Bromo-4-(trifluoromethyl)pyrimidine will exhibit favorable solubility in solvents that can accommodate its lipophilic and polarizable nature.

Logical Relationship: Factors Influencing Solubility

Caption: Key molecular and solvent properties determining solubility.

Qualitative Solubility Profile: A Predictive Framework

Based on first principles ("like dissolves like") and anecdotal evidence from synthetic procedures involving closely related analogs, we can construct a predictive solubility table. For instance, a patent describing the synthesis of a related compound indicates that 5-bromo-2-trifluoromethyl pyrimidine is readily soluble in tetrahydrofuran (THF).[3] Another analog, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine, is reported to be soluble in chloroform and dimethylformamide (DMF).[1] These insights, combined with the high lipophilicity conferred by the -CF₃ group, lead to the following qualitative predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | THF, Acetone, DCM, EtOAc, DMF, DMSO | High | These solvents possess dipoles that can interact with the pyrimidine ring, while their organic nature accommodates the lipophilic -CF₃ and bromo groups. |

| Nonpolar | Toluene, Hexanes | Medium to High | The high lipophilicity imparted by the trifluoromethyl group suggests good compatibility with nonpolar environments through van der Waals forces.[1] |

| Polar Protic | Ethanol, Methanol | Low to Medium | The molecule can act as a hydrogen bond acceptor but lacks donor protons. Solubility will depend on the balance between favorable H-bonding and the large lipophilic moiety. |

| Aqueous | Water, PBS | Very Low | The strong lipophilic character of the molecule is expected to result in poor solubility in highly polar, aqueous media. |

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental determination is essential. The two most common approaches in drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent at a given temperature.

Principle: An excess of the solid or liquid compound is agitated in a solvent for an extended period to ensure thermodynamic equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then filtered, and the concentration of the solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Bromo-4-(trifluoromethyl)pyrimidine to a series of clear glass vials (e.g., 2 mL capacity), one for each solvent to be tested. "Excess" means enough material is added so that a visible amount of undissolved liquid remains after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.[4] Some systems may require up to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the undissolved phase settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial to remove all undissolved micro-droplets.

-

Quantification: Prepare a series of dilutions of the filtered, saturated solution with the pure solvent. Analyze these solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of 5-Bromo-4-(trifluoromethyl)pyrimidine of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility. Report the value in units such as mg/mL or mol/L.

Workflow: Shake-Flask Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol for Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or buffer solution. While less precise than thermodynamic solubility, it is a rapid and valuable indicator of potential solubility issues.

Principle: A small volume of a high-concentration DMSO stock solution of the test compound is added to a buffer. The mixture is incubated for a short period, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the solution is then measured.[5]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Bromo-4-(trifluoromethyl)pyrimidine in 100% DMSO (e.g., 20 mM).[3]

-

Plate Setup: In the wells of a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution.[5]

-

Buffer Addition: Add the appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤2%).

-

Incubation: Seal the plate and mix thoroughly. Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[4][5]

-

Filtration: Place the microtiter plate onto a vacuum filtration manifold fitted with a filter plate (e.g., Millipore MultiScreen solubility filter plates). Apply vacuum to filter the solutions into a clean collection plate, separating the soluble compound from any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a plate-based analytical method, such as UV-Vis spectrophotometry or LC-MS.

-

Calculation: Compare the measured concentration against a standard curve to determine the kinetic solubility. This is the highest concentration at which the compound remains in solution under these conditions.

Conclusion and Best Practices

For scientists working with 5-Bromo-4-(trifluoromethyl)pyrimidine, a thorough understanding of its solubility is paramount. While publicly available quantitative data is scarce, a robust framework based on its molecular structure allows for strong qualitative predictions. The compound's high lipophilicity, driven by the trifluoromethyl group, suggests excellent solubility in polar aprotic and nonpolar organic solvents, with more limited solubility in polar protic media and very poor solubility in aqueous systems.

To obtain definitive quantitative data, the detailed experimental protocols provided herein—the gold-standard shake-flask method for thermodynamic solubility and the high-throughput kinetic assay—offer reliable and validated pathways. By applying these methods, researchers can generate the precise data needed to advance their work, whether for designing robust synthetic reactions, developing effective purification strategies, or creating viable formulations for downstream biological assays.

References

- The Chemistry of Fluorine: Why Trifluoromethyl Groups M

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Jojart, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [This is a placeholder for a relevant academic journal article discussing the topic].

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.

- General Experimental Protocol for Determining Solubility. (n.d.). BenchChem.

- CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative. (2018). Google Patents.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)

- Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

Sources

- 1. chembk.com [chembk.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)pyrimidine: A Paradigm of Deactivation and a Guide to Alternative Strategies

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Pyrimidine, a fundamental core in numerous bioactive molecules, presents unique challenges to classical synthetic transformations. This guide addresses the topic of electrophilic aromatic substitution (EAS) on 4-(trifluoromethyl)pyrimidine, a substrate of significant interest due to the prevalence of the trifluoromethyl group in modern pharmaceuticals. We move beyond a simple recitation of protocols to provide a deep, mechanistic analysis of the profound deactivation imparted by both the pyrimidine nitrogens and the trifluoromethyl substituent. This document establishes that direct electrophilic aromatic substitution on this substrate is, for practical purposes, unfeasible under standard conditions. The core of this guide, therefore, is to explain the electronic principles governing this high degree of unreactivity and to pivot researchers toward viable and field-proven alternative strategies for the functionalization of this challenging yet valuable heterocyclic system.

Chapter 1: The Fundamental Challenge of the Pyrimidine Core

The pyrimidine ring system is classified as an electron-deficient heterocycle.[1] This inherent lack of electron density, a prerequisite for successful electrophilic attack, arises from the presence of two highly electronegative nitrogen atoms at the 1- and 3-positions. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, reducing the nucleophilicity of the ring carbons.[2]

The consequences of this are twofold:

-

Reduced Basicity and Ring Nucleophilicity : Compared to benzene, the pyrimidine ring is significantly less nucleophilic and therefore less reactive towards electrophiles.[2]

-

Propensity for N-Protonation : In the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the lone pair electrons on the nitrogen atoms are readily protonated.[1] This further exacerbates the electron deficiency, effectively "shutting down" any potential for the ring to act as a nucleophile.

Electrophilic attack, if it were to occur on an unactivated pyrimidine, is directed to the C-5 position. This is because the C-2, C-4, and C-6 positions are most depleted of electron density due to their proximity to the electronegative nitrogen atoms. The C-5 position, while still deactivated, remains the least electron-deficient carbon on the ring.[2] However, this inherent deactivation means that even for simple pyrimidine, EAS is a difficult and low-yielding process without the presence of strong electron-donating (activating) groups.[1][2]

Chapter 2: The Trifluoromethyl Group: An Exponential Deactivator

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups employed in organic chemistry.[3][4] Its influence stems from the strong inductive effect of the three fluorine atoms. When placed at the 4-position of the pyrimidine ring, the -CF3 group compounds the inherent electron deficiency of the heterocycle exponentially.

The primary effects are:

-

Intensified Inductive Withdrawal : The -CF3 group strongly pulls electron density away from the ring, further reducing the nucleophilicity of all carbon atoms, including the C-5 position.

-

Destabilization of Cationic Intermediates : The mechanism of EAS proceeds through a positively charged intermediate known as an arenium ion or sigma complex.[5][6] A strong electron-withdrawing group like -CF3 will severely destabilize this cationic intermediate, dramatically increasing the activation energy for its formation and slowing the reaction rate to a near halt.[4]

Therefore, 4-(trifluoromethyl)pyrimidine represents a "perfect storm" of deactivation, where the combined electron-withdrawing properties of the two ring nitrogens and the -CF3 group render the system exceptionally resistant to attack by electrophiles.

Chapter 3: Mechanistic Hurdles to Electrophilic Attack

The core of the EAS mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.[7][8] For 4-(trifluoromethyl)pyrimidine, the formation of this intermediate is the critical, and practically insurmountable, barrier.

Caption: A viable workflow using metalation for C-5 functionalization.

Chapter 6: Experimental Protocols

Scientific integrity demands that we do not present a protocol for a reaction that is known to be unviable. Instead, we provide a hypothetical protocol for a forced nitration to illustrate the extreme conditions that would be necessary, followed by a practical, validated protocol for a superior alternative strategy.

Protocol 1: Forced Nitration (Hypothetical & Not Recommended)

Disclaimer: This protocol is presented for illustrative purposes only to demonstrate the harsh conditions required. It is predicted to result in no reaction or complete decomposition of the starting material. Extreme caution should be exercised when working with fuming acids.

-

To a cooled (-10 °C) vial, add fuming sulfuric acid (25% SO₃, 1.0 mL).

-

While maintaining the temperature, slowly add 4-(trifluoromethyl)pyrimidine (1.0 mmol).

-

Stir for 15 minutes, ensuring the substrate dissolves.

-

Slowly add fuming nitric acid (99%, 1.1 mmol) dropwise, keeping the internal temperature below 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 24 hours.

-

Expected Result: Analysis by TLC or LC-MS is expected to show only starting material or a complex mixture of degradation products. No significant formation of 5-nitro-4-(trifluoromethyl)pyrimidine is anticipated.

Protocol 2: C-5 Functionalization via Bromination and Suzuki Coupling (Recommended Alternative)

This two-step process is a reliable method for introducing an aryl group at the C-5 position.

Step A: Bromination of 4-Hydroxypyrimidine (Activated Precursor)

-

Dissolve 4-hydroxypyrimidine (10 mmol) in glacial acetic acid (20 mL).

-

Add bromine (11 mmol) dropwise at room temperature.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool the reaction and pour it into ice water.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 5-bromo-4-hydroxypyrimidine.

Step B: Conversion to 5-Bromo-4-(trifluoromethyl)pyrimidine and Subsequent Suzuki Coupling The conversion of the hydroxyl group to the trifluoromethyl group is a multi-step process often involving halogenation (e.g., with POCl₃) followed by a fluorination reaction. For the purpose of this guide, we assume the key intermediate, 5-bromo-4-chloropyrimidine, is carried forward.

-

To a solution of 5-bromo-4-chloropyrimidine (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in 1,4-dioxane (5 mL), add a 2M aqueous solution of Na₂CO₃ (2.0 mL).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 90 °C and stir for 12-16 hours until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 5-aryl-4-chloropyrimidine product. This can then be subjected to trifluoromethylation if desired.

References

- This guide synthesizes fundamental principles of heterocyclic and physical organic chemistry.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). ResearchGate. [Link]

-

Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry (2nd ed.). Wiley. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. total-synthesis.com [total-synthesis.com]

Introduction: The Strategic Value of Halogenated Trifluoromethyl-Pyrimidines

An In-Depth Technical Guide to the Bromination of 4-(Trifluoromethyl)pyrimidine: Mechanism, Protocol, and Field-Proven Insights

In the landscape of modern drug discovery and agrochemical development, pyrimidine derivatives are foundational scaffolds, prized for their versatile biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] When combined with halogenation, specifically bromination, the resulting 5-bromo-4-(trifluoromethyl)pyrimidine becomes a highly valuable synthetic intermediate. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the pyrimidine core to build complex molecular architectures.

However, the synthesis of this key intermediate is not trivial. The pyrimidine ring is inherently electron-deficient (π-deficient), and the presence of a potent electron-withdrawing trifluoromethyl group further deactivates the system towards classical electrophilic substitution. This guide provides a comprehensive analysis of the underlying reaction mechanism, a validated experimental protocol, and expert insights into the successful bromination of 4-(trifluoromethyl)pyrimidine.

Mechanistic Deep Dive: Overcoming Electronic Deactivation

The successful bromination of 4-(trifluoromethyl)pyrimidine hinges on understanding the electronic landscape of the substrate. The two nitrogen atoms and the C4-trifluoromethyl group synergistically withdraw electron density from the ring, making it highly unreactive towards electrophiles.

The most probable pathway for this transformation is an Electrophilic Aromatic Substitution (EAS) , targeting the C-5 position. Despite the overall deactivation, the C-5 position remains the most nucleophilic carbon on the ring. It is β to both ring nitrogens and is not directly attached to the powerful -CF3 withdrawing group, making it the least deactivated site for electrophilic attack.

The mechanism proceeds through the following key steps:

-

Generation of the Electrophile: In a medium like acetic acid, molecular bromine (Br₂) is polarized, enhancing its electrophilicity. The reaction does not typically require a strong Lewis acid catalyst, but the polar, protic nature of the solvent assists in stabilizing the transition states.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyrimidine ring, specifically the C-5 position, attacks the electrophilic bromine atom. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial; attack at C-5 allows the positive charge to be distributed without being placed on the carbon atom bonded to the highly destabilizing -CF3 group.

-

Deprotonation and Aromatization: A weak base, such as the acetic acid solvent or its conjugate base (acetate), removes the proton from the C-5 position. This step restores the aromaticity of the pyrimidine ring, yielding the final product, 5-bromo-4-(trifluoromethyl)pyrimidine.

An alternative mechanism, observed in the bromination of pyrimidin-2(1H)-ones, involves an addition-elimination pathway.[4][5] This entails the initial addition of bromine across the C5-C6 double bond, followed by an acid-catalyzed elimination of HBr. While plausible, the direct electrophilic substitution pathway is more commonly accepted for pyrimidines lacking the oxo functionality under anhydrous acidic conditions.

Caption: Electrophilic Aromatic Substitution (EAS) mechanism.

Field-Validated Experimental Protocol

This protocol is adapted from established procedures for the bromination of analogous trifluoromethyl-substituted pyrimidines.[6][7] It is designed to be a self-validating system where reaction progress can be monitored to ensure completion.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example | Purpose |

| 4-(Trifluoromethyl)pyrimidine | >97% Purity | Sigma-Aldrich | Starting Material |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Acros Organics | Brominating Agent |

| Glacial Acetic Acid (AcOH) | Anhydrous, ≥99.7% | Fisher Chemical | Solvent |

| Round-bottom flask (3-neck) | 500 mL | Pyrex | Reaction Vessel |

| Reflux Condenser | Allihn or Liebig type | Kimble | Prevent solvent and bromine loss |

| Addition Funnel | Pressure-equalizing, 100 mL | Chemglass | Controlled addition of bromine |

| Magnetic Stirrer/Hotplate | With temperature control | IKA | Agitation and heating |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous or Pentahydrate | J.T. Baker | Quenching excess bromine |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | LabChem | Neutralization of acidic components |

| Brine | Saturated NaCl(aq) | In-house prep | Washing/Drying organic phase |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying Agent |

| Rotary Evaporator | Standard laboratory model | Büchi | Solvent Removal |

Step-by-Step Methodology

Caption: Experimental workflow for bromination.

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel, add 4-(trifluoromethyl)pyrimidine (10.0 g, 67.5 mmol, 1.0 eq). Add 150 mL of glacial acetic acid to dissolve the starting material.

-

Bromine Addition: In the addition funnel, carefully prepare a solution of bromine (12.0 g, 3.85 mL, 75.0 mmol, 1.1 eq) in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Add the bromine solution dropwise to the stirring pyrimidine solution over 30 minutes at room temperature. An initial color change will be observed.

-

Heating to Reflux: After the addition is complete, heat the reaction mixture to reflux (the boiling point of acetic acid is ~118°C).

-

Reaction Monitoring (Trustworthiness Pillar): Maintain the reflux for 12-24 hours. The progress of the reaction is a self-validating checkpoint. It should be monitored periodically (e.g., every 4 hours after an initial 8 hours) by thin-layer chromatography (TLC) or GC-MS until the starting material is fully consumed.

-

Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare an ice-cold saturated solution of sodium thiosulfate (approx. 250 mL). Slowly and carefully pour the reaction mixture into the thiosulfate solution with stirring. This will quench any unreacted bromine, indicated by the disappearance of the orange/brown color.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure 5-bromo-4-(trifluoromethyl)pyrimidine.

Causality Behind Experimental Choices (Expertise Pillar)

-

Solvent: Glacial acetic acid serves as both a solvent and a mild acid catalyst that can polarize the Br-Br bond. Its high boiling point is ideal for reactions requiring elevated temperatures to overcome the high activation energy.[6][7]

-

Stoichiometry: A slight excess of bromine (1.1 eq) is used to ensure complete conversion of the starting material. A large excess should be avoided to minimize potential side reactions, although the deactivated ring is robust against over-bromination.

-

Temperature: Reflux temperatures are necessary due to the severe deactivation of the pyrimidine ring by the -CF3 group. The thermal energy is required to overcome the activation barrier for the electrophilic attack.[6]

-

Quenching: Sodium thiosulfate is a classic and effective reducing agent for neutralizing excess bromine, converting it to non-volatile and colorless bromide salts (2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻).

Alternative Reagents and Optimization

While Br₂ in acetic acid is a robust method, other brominating agents can be employed, particularly if milder conditions are desired or if the substrate is sensitive to strong acid and high heat.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., DMF, MeCN), radical initiator (AIBN) or acid catalyst | Easier to handle than liquid bromine; selective.[8] | Can lead to radical side reactions if not controlled. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvent (DMF, CH₂Cl₂), optional Lewis acid (e.g., TMSOTf) | Solid reagent, high atom economy for bromine.[9] | May require a catalyst for highly deactivated systems.[9] |

Optimization may involve screening these alternative reagents or adding a catalytic amount of a Lewis acid to the Br₂/AcOH system to further enhance the electrophilicity of the bromine.

Conclusion

The bromination of 4-(trifluoromethyl)pyrimidine is a challenging yet achievable transformation that yields a synthetically powerful building block. Success relies on a firm understanding of the substrate's electronic properties, which dictate a mechanism of electrophilic aromatic substitution at the C-5 position. By employing forceful conditions, such as refluxing in a Br₂/acetic acid system, the high activation energy barrier can be overcome. The provided protocol, grounded in established chemical principles and analogous procedures, offers a reliable and self-validating pathway for researchers in medicinal and materials chemistry to access this valuable intermediate.

References

-

MDPI . Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.

-

PubMed Central . Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

-

ScienceDirect . Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available at: [Link]

-

ScienceDirect . Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

National Institutes of Health (NIH) . Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

-

National Institutes of Health (NIH) . Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available at: [Link]

- Google Patents. US3956301A - Process for bromination of pyrimidine.

-

Wikipedia . Wohl–Ziegler bromination. Available at: [Link]

-

MDPI . An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at: [Link]

-

ResearchGate . Selected examples of trifluoromethoxylation of pyrimidines. Available at: [Link]

-

PubMed . Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

-

RSC Publishing . The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Available at: [Link]

-

Journal of the American Chemical Society . Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

-

YouTube . Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Available at: [Link]

-

ResearchGate . The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available at: [Link]

-

MDPI . Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

PubMed . Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Available at: [Link]

Sources

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 7. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine: Starting Materials and Core Strategies

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 5-Bromo-4-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, medicinal chemists, and process development professionals, offering field-proven insights and detailed methodologies to support successful synthesis.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine can be broadly categorized into two primary strategies, each with distinct advantages and considerations regarding starting material availability, scalability, and overall efficiency.

-

Strategy 1: Late-Stage Bromination of a Pre-formed Pyrimidine Core. This approach focuses on the synthesis of a suitable 4-(trifluoromethyl)pyrimidine precursor followed by regioselective bromination at the C-5 position. This is often a direct and high-yielding route, contingent on the availability of the pyrimidine starting material.

-

Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors. This strategy involves building the pyrimidine ring from simpler, acyclic starting materials that already incorporate the trifluoromethyl group. This method offers greater flexibility in introducing substituents but may involve more synthetic steps.

The choice between these strategies is often dictated by the accessibility and cost of the initial starting materials, as well as the desired scale of the synthesis.

Strategy 1: Late-Stage Bromination

This is a prevalent and direct method for the synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine. The core of this strategy is the electrophilic bromination of a 4-(trifluoromethyl)pyrimidine derivative.

Key Starting Material: 4-(Trifluoromethyl)pyrimidine and its Derivatives

The most direct precursor for this strategy is 4-(trifluoromethyl)pyrimidine itself.[1][2] However, other substituted pyrimidines, such as 4-(trifluoromethyl)pyrimidin-2-ol, also serve as excellent starting points.[3]

Synthetic Protocol: Bromination of 4-(Trifluoromethyl)pyrimidin-2-ol

A well-documented and reliable method involves the bromination of 4-(trifluoromethyl)pyrimidin-2-ol.[3] The hydroxyl group at the 2-position can be subsequently removed or converted to a leaving group for further derivatization.

Experimental Protocol:

-

To a solution of 4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) in acetic acid, add potassium acetate (3.0 eq.).

-

Heat the mixture to 80°C.

-

Slowly add bromine (1.0 eq.) to the reaction mixture.

-

Maintain the temperature at 80°C for 2 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to afford crude 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, which can often be used in the next step without further purification.[3]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Provides a protic medium that can facilitate the electrophilic substitution reaction.

-

Potassium Acetate: Acts as a base to modulate the reactivity of bromine and scavenge the HBr byproduct, driving the reaction to completion.

-

Elevated Temperature (80°C): Increases the rate of reaction for this electrophilic aromatic substitution on the electron-deficient pyrimidine ring.

Alternative Bromination Protocol: Direct Bromination of 2-(Trifluoromethyl)pyrimidine

An alternative approach involves the direct bromination of 2-(trifluoromethyl)pyrimidine.[4][5]

Experimental Protocol:

-

Dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq.) in acetic acid.

-

Slowly add bromine (molar excess) dropwise.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction for completion.

-

Upon completion, cool to room temperature and perform an aqueous workup with a suitable organic solvent like ethyl acetate.

-

Separate the organic phase, dry, and concentrate to yield 5-bromo-2-(trifluoromethyl)pyrimidine.[5]

Comparative Analysis of Bromination Strategies

| Starting Material | Reagents | Key Advantages | Key Considerations |

| 4-(Trifluoromethyl)pyrimidin-2-ol | Bromine, Potassium Acetate, Acetic Acid | Milder conditions, high yield.[3] | Requires subsequent functionalization of the 2-position if the parent compound is desired. |

| 2-(Trifluoromethyl)pyrimidine | Bromine, Acetic Acid | Direct route to a brominated trifluoromethyl pyrimidine.[4][5] | Requires reflux conditions and a molar excess of bromine. Isomer position needs to be confirmed. |

Visualization of Late-Stage Bromination Pathways

Caption: Synthetic routes via late-stage bromination.

Strategy 2: Pyrimidine Ring Construction

This strategy builds the pyrimidine ring from acyclic precursors, offering a versatile approach to substituted trifluoromethyl pyrimidines.

Key Starting Material: Ethyl Trifluoroacetoacetate

A common and versatile starting material for this approach is ethyl trifluoroacetoacetate.[6][7][8] This β-ketoester contains the required trifluoromethyl group and is readily cyclized with various amidine-containing reagents.

Synthetic Protocol: Cyclocondensation Approach

The general principle involves the condensation of ethyl trifluoroacetoacetate with an appropriate amidine or guanidine derivative to form the pyrimidine ring. The resulting trifluoromethyl pyrimidine can then be subjected to bromination.

Generalized Experimental Workflow:

-

Ring Formation: React ethyl trifluoroacetoacetate with a suitable amidine (e.g., formamidine, guanidine) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol). This cyclocondensation reaction forms a 4-(trifluoromethyl)pyrimidinone derivative.

-

Chlorination (Optional but common): The resulting pyrimidinone can be converted to a chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This is a common step to introduce a good leaving group for further modifications.

-

Dehalogenation/Functionalization: The chloro group can be removed (e.g., via catalytic hydrogenation) to yield 4-(trifluoromethyl)pyrimidine, or it can be displaced with other nucleophiles.

-

Bromination: The synthesized 4-(trifluoromethyl)pyrimidine is then brominated, typically using N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Causality Behind Experimental Choices:

-

Ethyl Trifluoroacetoacetate: A readily available and highly reactive building block containing the trifluoromethyl moiety.

-

Amidine/Guanidine: Provides the N-C-N fragment necessary to complete the pyrimidine ring.

-

POCl₃: A standard and effective reagent for converting pyrimidinones to chloropyrimidines, which are versatile intermediates.

Visualization of Pyrimidine Ring Construction

Caption: Synthesis via pyrimidine ring construction.

Conclusion and Future Perspectives

The synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine is well-established, with the late-stage bromination of pre-formed pyrimidine cores representing a direct and efficient approach. The construction of the pyrimidine ring from acyclic precursors like ethyl trifluoroacetoacetate offers greater synthetic flexibility. The choice of starting material and overall strategy will depend on factors such as cost, availability, and the desired scale of production. Future research may focus on developing more sustainable and atom-economical methods, potentially through C-H activation or novel catalytic bromination techniques.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 3. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction: The Strategic Importance of Arylated Trifluoromethylpyrimidines